![molecular formula C17H21N3O4 B2879318 (E)-3-(furan-2-yl)-1-(4-(3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)prop-2-en-1-one CAS No. 1428382-15-3](/img/structure/B2879318.png)
(E)-3-(furan-2-yl)-1-(4-(3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)prop-2-en-1-one
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Description
(E)-3-(furan-2-yl)-1-(4-(3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C17H21N3O4 and its molecular weight is 331.372. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(furan-2-yl)-1-(4-(3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)prop-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(furan-2-yl)-1-(4-(3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)prop-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
While specific applications for the compound “(E)-3-(furan-2-yl)-1-(4-(3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)prop-2-en-1-one” are not directly available, we can infer potential applications based on the general properties and uses of oxadiazole derivatives. Here’s a comprehensive analysis focusing on six unique applications:
Anticancer Activity
Oxadiazole derivatives have been studied for their potential as anticancer agents. The presence of the oxadiazole moiety can contribute to the inhibition of cancer cell growth and proliferation. Researchers have synthesized various oxadiazole derivatives that have shown promising results in preclinical models for treating different types of cancers .
Antimicrobial and Antifungal Properties
These compounds are known to possess significant antimicrobial and antifungal activities. They can be designed to target specific bacterial strains or fungi, making them valuable in the development of new antibiotics and antifungal medications .
Anti-inflammatory and Analgesic Effects
The anti-inflammatory and analgesic properties of oxadiazole derivatives make them potential candidates for the treatment of inflammatory diseases and pain management. Some derivatives have been shown to exhibit good anti-inflammatory activity in experimental studies .
Antiviral and Anti-TB Agents
Oxadiazole derivatives have been explored for their antiviral properties, including potential activity against HIV and tuberculosis (TB). Their structural flexibility allows for the design of compounds that can interfere with viral replication or TB bacteria .
Material Chemistry Applications
In the field of material chemistry, oxadiazole derivatives are used in the development of fluorescent devices, sensors, display technology, opto-electronic devices, solar cells, and OLEDs. Their unique electronic properties make them suitable for these applications .
Drug Design and Bioisosteric Replacements
Due to their stability and resistance to chemical and heat degradation, oxadiazole derivatives are often used as bioisosteric replacements in drug design. This allows for the creation of new drugs with improved pharmacokinetic and pharmacodynamic profiles .
properties
IUPAC Name |
(E)-3-(furan-2-yl)-1-[4-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4/c1-22-12-8-15-18-17(24-19-15)13-6-9-20(10-7-13)16(21)5-4-14-3-2-11-23-14/h2-5,11,13H,6-10,12H2,1H3/b5-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDVNOEXLOSBLSW-SNAWJCMRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=NOC(=N1)C2CCN(CC2)C(=O)C=CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCC1=NOC(=N1)C2CCN(CC2)C(=O)/C=C/C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(furan-2-yl)-1-(4-(3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)prop-2-en-1-one |
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